Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl ester group at the second position and two methyl groups at the fourth position. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-2-pyrrolidinone with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.
Scientific Research Applications
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (2R)-4-methylpyrrolidine-2-carboxylate: Similar structure with only one methyl group at the fourth position.
Uniqueness
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of two methyl groups at the fourth position, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXLLAOBQGLGF-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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